Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS No.: 1416712-45-2
Cat. No.: VC2600946
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1416712-45-2 |
---|---|
Molecular Formula | C17H15N3O2 |
Molecular Weight | 293.32 g/mol |
IUPAC Name | benzyl 2-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Standard InChI | InChI=1S/C17H15N3O2/c18-10-15-7-6-14-11-20(9-8-16(14)19-15)17(21)22-12-13-4-2-1-3-5-13/h1-7H,8-9,11-12H2 |
Standard InChI Key | SWXVOBKLOXXOKT-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1N=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC2=C1N=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 |
Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a complex organic compound characterized by its unique naphthyridine structure. It features a benzyl group and a cyano substituent, contributing to its chemical reactivity and potential biological activity. The compound's molecular formula is C₁₇H₁₅N₃O₂, with a molecular weight of approximately 293.32 g/mol .
Molecular Data
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₃O₂ |
Molecular Weight | 293.32 g/mol |
CAS Number | 1416712-45-2 |
MDL Number | MFCD22689640 |
Synthesis Methods
Several synthetic routes can be employed to produce Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate:
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Condensation Reactions: Starting materials such as benzylamine and appropriate aldehydes can undergo condensation to form the naphthyridine scaffold.
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Cyanation Reactions: The introduction of the cyano group can be achieved through nucleophilic cyanation of an appropriate intermediate.
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Carboxylation: The carboxylate moiety can be introduced via carboxylation reactions using carbon dioxide under basic conditions.
Biological Activities and Applications
Research indicates that compounds related to naphthyridine derivatives often exhibit significant biological activities. Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated for its potential as an anti-cancer agent and for its antibacterial properties. Studies have shown that naphthyridine derivatives can inhibit certain enzymes involved in cancer cell proliferation and demonstrate cytotoxic effects on various cancer cell lines.
Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | Lacks the cyano group | More straightforward synthesis |
4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine | Contains methoxy and ethoxy groups | Exhibits different biological activities |
tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine | Contains a chlorine substituent | May have different reactivity profiles |
The uniqueness of Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.
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